molecular formula C12H15ClN2O B1369638 N-(4-Chlorophenyl)piperidine-3-carboxamide CAS No. 787546-33-2

N-(4-Chlorophenyl)piperidine-3-carboxamide

Cat. No.: B1369638
CAS No.: 787546-33-2
M. Wt: 238.71 g/mol
InChI Key: YTLNUENEYTZKNZ-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)piperidine-3-carboxamide is a piperidine-derived carboxamide featuring a 4-chlorophenyl group attached to the carboxamide nitrogen. This scaffold is of interest in medicinal chemistry due to its structural versatility, enabling modifications that influence physicochemical properties and biological interactions. Derivatives of this core structure have been explored for diverse applications, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

N-(4-chlorophenyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h3-6,9,14H,1-2,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLNUENEYTZKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592511
Record name N-(4-Chlorophenyl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787546-33-2
Record name N-(4-Chlorophenyl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-chlorophenyl)piperidine-3-carboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)piperidine-3-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with piperidine-3-carboxamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(4-Chlorophenyl)piperidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: N-(4-Chlorophenyl)piperidine-3-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Chlorophenyl)piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with N-(4-Chlorophenyl)piperidine-3-carboxamide, differing in substituents, ring systems, or functional groups. These variations significantly alter their physicochemical and pharmacological profiles.

Substituent Variations on the Piperidine Ring

Compound Name Structural Features Key Modifications Physicochemical Data Reference
CCG-100602 1-[3,5-Bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide Addition of 3,5-bis(trifluoromethyl)benzoyl group to piperidine Molecular weight: 472.82 g/mol; Enhanced lipophilicity due to trifluoromethyl groups
Compound 8a 1-(3-Benzoylbenzoyl)-N-(4-chloro-3-methoxyphenyl)piperidine-3-carboxamide Methoxy group on phenyl ring; Extended benzoyl substituent ESI(+) m/z: 477.2 [M+H]⁺; HPLC retention time: 7.36 min (gradient A)
Compound 8b 1-(3-Benzoylbenzoyl)-N-(3-chloro-4-methoxyphenyl)piperidine-3-carboxamide Chloro and methoxy groups at meta/para positions ESI(+) m/z: 477.2 [M+H]⁺; HPLC retention time: 7.17 min (gradient A)
N-(4-Chlorophenyl)-5,5-difluoro-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide Difluorinated piperidine; Furan-containing benzoyl group Molecular weight: 444.86 g/mol; Purity: >98%; Fluorination improves metabolic stability

Modifications to the Carboxamide Group

Compound Name Structural Features Key Modifications Biological/Physicochemical Notes Reference
N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6) Cyclopropane ring replaces piperidine; Hydroxamic acid group Reduced conformational flexibility; Potential for metal chelation Synthesized via published hydroxamic acid protocols
N-(4-Chlorobenzyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide Triazolo-pyridazine heterocycle; Chlorobenzyl group Molecular weight: 438.90 g/mol; Heterocycle may enhance kinase binding

Aromatic Ring Modifications

Compound Name Structural Features Key Modifications Implications Reference
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide Thiazole ring replaces piperidine; Dimethoxybenzamide Increased rigidity; Thiazole may improve bioavailability
N-(4-Fluorophenyl)piperidine-3-carboxamide Fluorine replaces chlorine on phenyl ring Reduced steric bulk; Altered electronic properties

Key Findings from Comparative Analysis

  • Lipophilicity and Bioavailability : Compounds with trifluoromethyl (e.g., CCG-100602) or benzoyl groups (e.g., 8a/8b) exhibit increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Metabolic Stability: Fluorinated derivatives (e.g., the difluoro compound in ) show improved resistance to oxidative metabolism compared to non-fluorinated analogs.
  • Synthetic Accessibility : Lower yields in 8a (17%) compared to 8b (73%) highlight the impact of substituent positioning on reaction efficiency .

Biological Activity

N-(4-Chlorophenyl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 4-chlorophenyl group and a carboxamide functional group. This structural configuration enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an enzyme inhibitor. It has demonstrated significant inhibitory effects on:

  • α-Glucosidase : This enzyme plays a critical role in carbohydrate metabolism. The compound exhibits an IC50 value indicating effective inhibition, which suggests potential use in managing diabetes by modulating glucose absorption.
  • α-Amylase : Similar to α-glucosidase, inhibition of this enzyme can aid in controlling blood sugar levels post meals.
  • BRD4 Inhibition : this compound has been identified as an inhibitor of BRD4, a protein involved in various oncogenic processes. This inhibition suggests potential applications in cancer therapy, particularly for cancers where BRD4 is dysregulated.
EnzymeActivity TypeIC50 Value (µM)
α-GlucosidaseInhibitor[Value Needed]
α-AmylaseInhibitor[Value Needed]
BRD4Inhibitor[Value Needed]

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of this compound. It has shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. These findings highlight its potential as an antibacterial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications to the piperidine ring or substituents can significantly alter its pharmacological profile. For instance, the presence of the chlorophenyl group enhances binding affinity to target enzymes compared to derivatives lacking this substitution.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds reveals insights into how structural variations affect biological activity:

Compound NameStructure FeaturesUnique Aspects
N-(pyridin-3-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-piperidine-4-carboxamideContains pyridinyl instead of chlorophenylDifferent pharmacological profile due to nitrogen heterocycle
1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-piperidine derivativesLacks substituents on the piperidineSimpler structure may lead to different bioactivity
N-(4-fluorobenzyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-piperidineSubstituted with fluorobenzylPotentially different binding affinity due to fluorine substitution

Case Studies and Research Findings

Several studies have investigated the biological properties of this compound:

  • In Vitro Studies : Research has shown that this compound effectively reduces CTX-I concentration in cell cultures, indicating anti-bone resorption activity comparable to established treatments like MIV-711.
  • Docking Studies : Computational studies have elucidated the binding interactions between this compound and target proteins, providing insights into its mechanism of action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Chlorophenyl)piperidine-3-carboxamide
Reactant of Route 2
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N-(4-Chlorophenyl)piperidine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.